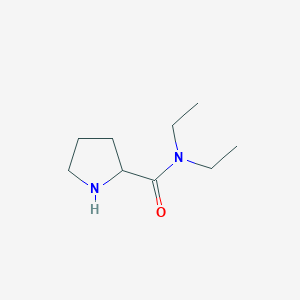

N,N-diethylpyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUPFABYBLEEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

Direct synthesis primarily involves the formation of the core sulfonamide structure followed by amidation to introduce the N,N-diethylamide group.

A key strategy for synthesizing derivatives of N,N-diethylpyrrolidine-2-carboxamide involves a two-step process: the initial reaction of a sulfonyl chloride with an amino acid, followed by an amidation step.

The synthesis of this compound derivatives, such as 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide, begins with the reaction of an amino acid, like proline, with α-toluenesulfonyl chloride. nih.govscispace.comscialert.netresearchgate.net This initial step yields an α-toluenesulfonamide intermediate (α-T1a-k series). nih.govscialert.netresearchgate.net

The subsequent amidation is a critical transformation of the carboxylic acid group of the sulfonamide intermediate. A common method involves converting the carboxylic acid to an acid chloride. This is typically achieved by treating the sulfonamide with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM). scialert.net The resulting acid chloride is then reacted with a solution of diethylamine (B46881) and a base, such as triethylamine, at low temperatures (e.g., -10 °C) to yield the final N,N-diethylamido substituted α-toluenesulfonamide product. scispace.com The reaction mixture is typically stirred for several hours, with the temperature gradually increasing to room temperature to ensure the completion of the reaction. scispace.com

Comparative studies have been conducted on the synthesis of N,N-diethylamido substituted sulfonamides derived from both p-toluenesulfonyl chloride and α-toluenesulfonyl chloride. nih.govscialert.netresearchgate.net The general synthetic pathway for both analogues involves reacting the respective sulfonyl chloride with an amino acid to form sulfonamide intermediates (p-T1a-k and α-T1a-k), which are then subjected to amidation to produce the final products (p-T2a-k and α-T2a-k). nih.govscispace.comscialert.netresearchgate.net

A notable difference was observed during the synthesis of the intermediates. The p-toluenesulfonamides (p-T1a-k) readily crystallized out of the aqueous solution after acidification to pH 2. scialert.net In contrast, the α-toluenesulfonamide counterparts (α-T1a-k) remained in solution at the same pH, indicating a higher polarity. scialert.net This difference in physical properties necessitates distinct workup procedures for the two series of compounds. The amidation step for both series, however, proceeds under similar conditions to furnish the desired this compound analogues. nih.govscialert.netresearchgate.net The structural integrity of all synthesized compounds was confirmed using spectroscopic methods, including IR, NMR, and mass spectrometry, as well as elemental analysis. nih.govscispace.comscialert.net

| Parameter | p-Toluenesulfonamide (B41071) Intermediate (p-T1) | α-Toluenesulfonamide Intermediate (α-T1) |

| Precursor | p-Toluenesulfonyl chloride | α-Toluenesulfonyl chloride |

| Solubility | Crystallizes from aqueous solution at pH 2 | Remains in aqueous solution at pH 2 |

| Polarity | Lower | Higher |

| Final Product | p-T2a-k series | α-T2a-k series |

This table summarizes the comparative characteristics of p-toluenesulfonamide and α-toluenesulfonamide intermediates in the synthesis of this compound analogues. scialert.net

Efforts to develop more sustainable synthetic methods have led to the exploration of aqueous-based protocols.

An environmentally friendly and expeditious approach for the synthesis of N,N-diethyl amide-bearing sulfonamides has been successfully developed using water as the reaction medium at room temperature. researchgate.net This method avoids the use of volatile organic solvents, aligning with the principles of green chemistry. The synthesis of the precursor benzenemethanesulfonamides (1a-k) and their subsequent conversion to the N,N-diethyl substituted amides (2a-k) were both achieved in an aqueous medium. researchgate.net The optimization of these reaction conditions led to significant rate enhancement and excellent product yields. researchgate.net The initial sulfonylation reaction is typically carried out by reacting an amino acid with a sulfonyl chloride in water with a base like sodium carbonate. scialert.netresearchgate.net

| Synthesis Step | Traditional Method | Aqueous Medium Method |

| Solvent | Dichloromethane (DCM), Dioxane | Water |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Advantages | Well-established procedures | Environmentally friendly, Rate enhancement, Excellent yields |

| Products | N,N-diethyl substituted sulfonamides | N,N-diethyl substituted sulfonamides |

This table provides a comparison between traditional and environmentally benign aqueous synthesis protocols for this compound analogs. researchgate.net

To accelerate the synthesis of related carboxamide structures, modern techniques such as microwave irradiation have been employed. While not specifically detailed for this compound itself, the application of microwave-assisted synthesis in the formation of similar pyrrole-based structures suggests a viable route for expediting its production. nih.gov For instance, in the synthesis of a tricyclic pyrrole-2-carboxamide library, the Paal-Knorr reaction step was found to be 3 to 5 times faster and resulted in higher yields when performed under microwave irradiation compared to conventional heating. nih.gov The reactions, conducted in an automated single-mode microwave reactor, were often complete within 10-15 minutes at 80 °C. nih.gov This significant reduction in reaction time is attributed to more efficient heating and less thermal decomposition of the products. nih.gov

Expedited Synthesis Routes

Single-Pot Processes for N,N-Disubstituted Carboxamide Compounds

Single-pot, or one-pot, synthesis is a strategy in chemical synthesis that aims to improve efficiency by carrying out multiple reaction steps in a single reaction vessel. This approach avoids lengthy separation processes and the purification of intermediate compounds, which can save time and resources. The development of one-pot methodologies for the synthesis of N,N-disubstituted carboxamides, such as this compound, is an area of active research.

One such approach involves the Ugi four-component reaction (Ugi-4CR), which is a versatile method for creating complex molecules in a single step. nih.gov For instance, a one-pot synthesis of pyrrolidin-5-one-2-carboxamides has been developed using an Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective cyclization. nih.gov While not a direct synthesis of this compound, this demonstrates the power of one-pot multicomponent reactions in generating related heterocyclic carboxamide structures.

Another strategy involves the integration of amide activation, reduction, and intramolecular nucleophilic substitution in a one-pot reaction to form piperidines and pyrrolidines from halogenated amides. mdpi.com This metal-free approach offers a mild and efficient route to N-substituted cyclic amines.

Furthermore, one-pot procedures have been developed for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed arylation. acs.org Although the final product is not a pyrrolidine (B122466) carboxamide, the initial step involves the formation of an amide-like intermediate, highlighting the broad applicability of one-pot strategies in amide chemistry.

| One-Pot Strategy | Key Reactions | Reactants | Products | Reference |

| Ugi-4CR followed by Cyclization | Multicomponent reaction, Intramolecular cyclization | Allenic acids, primary amines, isocyanides, aldehydes | Pyrrolidin-5-one-2-carboxamides | nih.gov |

| Tandem Amide Activation/Reduction/Cyclization | Amide activation, Nitrile ion reduction, Intramolecular nucleophilic substitution | Halogenated amides | Piperidines and Pyrrolidines | mdpi.com |

| Oxadiazole Synthesis-Arylation | Oxadiazole formation, Copper-catalyzed arylation | Carboxylic acids, NIITP, Aryl iodides | 2,5-Disubstituted-1,3,4-oxadiazoles | acs.org |

Derivatization and Further Functionalization of this compound

Alkylation Reactions Using this compound as a Substrate

Alkylation reactions are fundamental transformations in organic synthesis that involve the transfer of an alkyl group from one molecule to another. In the context of this compound, alkylation can occur at various positions, leading to a diverse range of functionalized derivatives.

A significant focus has been on the N-alkylation of the pyrrolidine ring nitrogen. Direct catalytic N-alkylation of α-amino acid amides, including prolinamides, with alcohols has been achieved with high retention of stereochemistry. nih.gov This method provides an efficient and base-free route to N-alkylated products. For example, the reaction of prolinamide with 4-methylbenzyl alcohol yielded the corresponding N-alkylated product in 83% isolated yield, though with some loss of enantiomeric excess. nih.gov

Furthermore, reductive N-alkylation of glutamic acid, a precursor to pyrrolidone derivatives, has been demonstrated using a palladium catalyst. rsc.org This bio-based approach allows for the synthesis of N-alkyl-2-pyrrolidones from renewable resources.

Alkylation can also be directed to the carbon backbone of the pyrrolidine ring. The stereoselective alkylation of chiral pyrrolidin-2-ones has been used to synthesize conformationally restricted analogs of bioactive molecules. researchgate.net This highlights the utility of alkylation in generating compounds with defined three-dimensional structures.

| Alkylation Type | Substrate | Reagent | Product | Key Features | Reference |

| N-Alkylation | Prolinamide | 4-Methylbenzyl alcohol | N-(4-methyl)benzyl prolinamide | Base-free, high yield, moderate stereoretention | nih.gov |

| Reductive N-Alkylation | Glutamic acid | C3-C5 carbonyl compounds, Pd catalyst | N-alkyl-2-pyrrolidones | Bio-based, high yields | rsc.org |

| C-Alkylation | Chiral pyrrolidin-2-one | Alkyl halides | Conformationally restricted pyrrolidines | Stereoselective | researchgate.net |

Intramolecular Cyclization Attempts and Pathway Analysis

Intramolecular cyclization reactions are crucial for the synthesis of cyclic compounds, including the pyrrolidine ring system. The propensity of proline derivatives to undergo cyclization is a well-established feature of their chemistry. wikipedia.org

One approach to forming substituted prolines involves the intramolecular cyclization of linear precursors. nih.gov For example, the amino-zinc-ene-enolate cyclization has been a powerful method for synthesizing 3-substituted prolines. nih.gov Another strategy involves the diastereoselective 1,4-addition of dialkylcuprates to a chiral α,β-unsaturated ester derived from Garner's aldehyde, followed by cyclization of the resulting intermediate. nih.gov

The intramolecular aza-Michael reaction is another effective method for constructing nitrogen heterocycles, and efforts have been made to develop asymmetric versions of this reaction to produce enantiomerically enriched pyrrolidines. whiterose.ac.ukwhiterose.ac.uk

Furthermore, the cyclization of N-arylcyclopropanecarboxamides to N-arylpyrrolidin-2-ones can be achieved in the condensed phase in the presence of Brønsted acids. nih.gov This transformation provides a route to pyrrolidinone structures from readily available starting materials. The reaction of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can also lead to aroyl-substituted pyrrolidine derivatives through intramolecular cyclization, potentially involving the addition of water under metal-free conditions. rsc.org

| Cyclization Strategy | Precursor | Key Intermediate/Reaction | Product | Reference |

| Amino-zinc-ene-enolate cyclization | Linear amino acid derivative | Zinc-ene-enolate | 3-Substituted prolines | nih.gov |

| 1,4-Addition followed by cyclization | Chiral α,β-unsaturated ester | Mesylate intermediate | cis-3-Substituted prolines | nih.gov |

| Asymmetric aza-Michael reaction | Protected amine with α,β-unsaturated thioester | Chiral phosphoric acid catalyst | Enantioenriched pyrrolidines | whiterose.ac.ukwhiterose.ac.uk |

| Acid-catalyzed cyclization | N-arylcyclopropanecarboxamide | Brønsted acid | N-arylpyrrolidin-2-one | nih.gov |

| Water-mediated cyclization | Arylpropargyl amide of fumarate | Addition of water | Aroyl-substituted pyrrolidine | rsc.org |

Introduction of Stereochemical Control in Pyrrolidine-2-carboxamide (B126068) Synthesis

Controlling the stereochemistry during the synthesis of pyrrolidine derivatives is of paramount importance, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Several strategies have been developed to achieve stereochemical control in the synthesis of pyrrolidine-2-carboxamides and related structures.

Asymmetric organocatalysis, using proline and its derivatives, has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules. nih.gov The development of novel chiral pyrrolidine-based organocatalysts has been a major focus, with catalysts being designed to control the stereochemical outcome of reactions such as aldol (B89426) and Michael additions. nih.gov

The use of chiral auxiliaries is another common approach to induce stereoselectivity. For instance, the alkylation of carboxamide enolates derived from proline with a chiral auxiliary can proceed with high diastereoselectivity. acs.org

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing various stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org This method allows for the creation of multiple stereocenters in a single step with high levels of control.

Furthermore, C-H activation strategies have been employed for the stereoselective synthesis of substituted pyrrolidine-2-carboxylic acid analogs. nih.gov This approach allows for the direct functionalization of C-H bonds with high stereocontrol, providing a more atom-economical route to complex pyrrolidine structures.

| Strategy | Methodology | Key Features | Reference |

| Asymmetric Organocatalysis | Use of chiral pyrrolidine-based catalysts | High enantioselectivity in various reactions | nih.govnih.gov |

| Chiral Auxiliaries | Attachment of a chiral group to the substrate | High diastereoselectivity in alkylation reactions | acs.org |

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles | Stereodivergent synthesis of pyrrolidines | rsc.org |

| C-H Activation | Direct functionalization of C-H bonds | High stereoselectivity, atom economy | nih.gov |

Advanced Analytical Characterization Techniques and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structural integrity of N,N-diethylpyrrolidine-2-carboxamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, providing a comprehensive analysis of the compound's molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal correspond to the electronic environment, the number of neighboring protons, and the number of protons giving rise to the signal, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrrolidine (B122466) CH (C2) | 3.0 - 3.5 | Multiplet |

| Pyrrolidine CH₂ (C5) | 2.8 - 3.2 | Multiplet |

| Pyrrolidine CH₂ (C3, C4) | 1.5 - 2.2 | Multiplet |

| Diethylamide N-CH₂ | 3.2 - 3.6 | Quartet |

| Diethylamide CH₃ | 1.0 - 1.3 | Triplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Similar to the ¹H NMR data, experimental ¹³C NMR data for this compound is scarce in the public domain. However, analysis of its derivatives provides expected chemical shift regions. nih.gov The carbonyl carbon of the amide group is expected to resonate at the most downfield position, typically in the range of 170-175 ppm. The carbons of the pyrrolidine ring would appear in the aliphatic region, with the C2 carbon attached to the carbonyl and nitrogen being the most deshielded among them. The carbons of the diethylamino group would also be found in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 170 - 175 |

| Pyrrolidine C2 | 58 - 63 |

| Pyrrolidine C5 | 45 - 50 |

| Pyrrolidine C3, C4 | 22 - 30 |

| Diethylamide N-CH₂ | 40 - 45 |

| Diethylamide CH₃ | 12 - 16 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between atoms. A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the unambiguous assignment of protons within the pyrrolidine ring and the diethylamide group by tracing the spin-spin coupling networks. For this compound, a COSY experiment would be expected to show correlations between the C2 proton and the C3 protons of the pyrrolidine ring, as well as between the protons of the ethyl groups in the diethylamide moiety.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

While specific mass spectral data for the parent compound is not detailed in the provided search results, the use of mass spectrometry in the characterization of related compounds is mentioned. nih.gov For this compound, the molecular ion peak [M]⁺ would be expected, providing its molecular weight. The fragmentation pattern would offer further structural information, with characteristic losses of fragments such as the diethylamino group or parts of the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This is a crucial step in confirming the identity of a newly synthesized or isolated compound. The use of HRMS has been noted in studies involving derivatives of this compound to confirm their composition. researchgate.net For this compound (C₉H₁₈N₂O), the exact mass can be calculated and compared with the experimentally determined value from an HRMS analysis to unequivocally confirm its elemental formula.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the assessment of this compound. It combines the potent separation capabilities of liquid chromatography with the mass analysis abilities of mass spectrometry, providing a robust method for purity determination and real-time reaction monitoring. researchtrends.netcdc.gov

In the context of purity assessment, LC separates the target compound, this compound, from any impurities, starting materials, or byproducts present in a sample. As the separated components elute from the LC column, they are introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio, allowing for precise identification and quantification. The molecular formula of this compound is C9H18N2O, corresponding to a molecular weight of approximately 170.25 g/mol . bldpharm.com An LC-MS analysis of a pure sample would ideally show a single major peak in the chromatogram at a specific retention time, with the corresponding mass spectrum showing a prominent ion at the expected m/z value for the protonated molecule [M+H]⁺.

For monitoring the progress of a chemical reaction that synthesizes this compound, LC-MS allows chemists to track the consumption of reactants and the formation of the product over time. mdpi.com Small aliquots can be taken from the reaction mixture at various intervals and analyzed. This provides valuable kinetic data and helps in determining the optimal reaction time, ensuring the reaction has gone to completion and minimizing the formation of degradation products. The high sensitivity of LC-MS makes it possible to detect even trace amounts of intermediates and byproducts, offering a comprehensive profile of the reaction. nih.gov

Below is a representative data table illustrating how LC-MS results might be presented for a purity analysis of a synthesized batch of this compound.

| Peak No. | Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity | Relative Area (%) |

|---|---|---|---|---|

| 1 | 2.54 | 114.12 | Starting Material (e.g., Proline) | 0.85 |

| 2 | 4.78 | 171.15 | This compound | 98.95 |

| 3 | 5.12 | 188.18 | Byproduct | 0.20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. The analysis of the IR spectrum is crucial for confirming the presence of key structural features, particularly the tertiary amide group and the saturated aliphatic portions of the molecule.

The most prominent and diagnostic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the tertiary amide. This band typically appears as a strong absorption in the region of 1630-1680 cm⁻¹. For a related compound, N,N-diethyl-1-tosylpyrrolidine-2-carboxamide, this peak was observed at 1678 cm⁻¹, confirming the presence of the amide carbonyl group. scialert.netresearchgate.net Another key set of absorptions are the C-H stretching vibrations from the ethyl groups and the pyrrolidine ring. These aliphatic C-H stretches are expected to appear in the range of 2850-3000 cm⁻¹. Specifically, a peak was noted at 2872 cm⁻¹ for the aliphatic C-H in N,N-diethyl-1-tosylpyrrolidine-2-carboxamide. scialert.netresearchgate.net The absence of N-H stretching bands (typically found around 3100-3500 cm⁻¹) further confirms the tertiary nature of the amide.

The following table summarizes the characteristic IR absorption bands expected for this compound based on its structure and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2975-2850 | Strong-Medium | C-H Stretch (Aliphatic - CH₂, CH₃) |

| 1680-1630 | Strong | C=O Stretch (Tertiary Amide) |

| 1470-1430 | Medium | C-H Bend (CH₂) |

| 1250-1020 | Medium | C-N Stretch |

Elemental Composition Verification

Elemental Analytical Data for this compound and Its Derivatives

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This experimental data is then compared against the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. The structures of newly synthesized compounds are often substantiated by the results of elemental analysis in conjunction with spectroscopic data. researchgate.net

For this compound, with the molecular formula C9H18N2O, the theoretical elemental composition can be calculated with high precision. Any significant deviation in the experimental results would suggest the presence of impurities or an incorrect structural assignment. This method is equally critical for characterizing derivatives of the parent compound, where the addition or modification of functional groups alters the expected elemental percentages. For example, the synthesis of phosphoproline analogues and other derivatives relies on elemental analysis to confirm that the chemical transformation has occurred as intended. mdpi.com

The table below presents the calculated elemental composition for this compound and provides an example of calculated vs. found data for a related derivative from the literature.

| Compound | Molecular Formula | Analysis Type | % Carbon | % Hydrogen | % Nitrogen |

|---|---|---|---|---|---|

| This compound | C₉H₁₈N₂O | Calculated | 63.49 | 10.66 | 16.45 |

| Found | - | - | - | ||

| N,N-diethyl-1-tosylpyrrolidine-2-carboxamide scialert.net | C₁₆H₂₄N₂O₃S | Calculated | 59.23 | 7.46 | 8.63 |

| Found | - | - | - | ||

| 2-Benzyl-3-(diethoxyphosphoryl)isoxazolidine-4,5-dicarboxylic acid mdpi.com | C₁₆H₂₆NO₆P | Calculated | 53.48 | 7.29 | 3.90 |

| Found | 53.25 | 7.16 | 4.20 |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Studies for Related Chemical Scaffolds

Molecular modeling and docking studies are instrumental in rational drug design and understanding the interactions between a ligand and its receptor. For chemical scaffolds related to N,N-diethylpyrrolidine-2-carboxamide, these techniques have been widely applied to elucidate binding modes and predict activity.

Research on various pyrrolidine (B122466) derivatives has utilized a combination of three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations to identify structural requirements for inhibiting specific biological targets. nih.govbohrium.comresearchgate.net For example, studies on pyrrolidine derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, have employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govbohrium.comresearchgate.net These models help in understanding how different substitutions on the pyrrolidine ring affect inhibitory activity.

Molecular docking simulations have further clarified the interaction modes between pyrrolidine-based ligands and their protein targets. For instance, docking studies of sulphonamide pyrrolidine carboxamide derivatives with P. falciparum N-myristoyltransferase (PfNMT) have been used to predict binding affinities and identify key interactions within the enzyme's active site. plos.org Similarly, docking has been employed to investigate how novel pyrrolidine-carboxamide derivatives bind to the active sites of EGFR and CDK2, revealing crucial hydrogen bonds and hydrophobic interactions that contribute to their inhibitory effects. nih.gov

These computational approaches create a foundation for designing new compounds with enhanced potency and selectivity. nih.govbohrium.comresearchgate.net By analyzing the binding poses and interaction energies, researchers can rationally modify the chemical scaffold to optimize its properties.

Table 1: Statistical Results of QSAR Models for Pyrrolidine Derivatives as Mcl-1 Inhibitors

| Model | Q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | R²pred (Predictive ability for external test set) | Reference |

|---|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 | nih.govbohrium.comresearchgate.net |

| CoMSIA | 0.614 | 0.923 | 0.815 | nih.govbohrium.comresearchgate.net |

| HQSAR | 0.603 | 0.662 | 0.743 | nih.govbohrium.comresearchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic structure and energetic properties of molecules. These calculations are fundamental to predicting molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org

For pyrrolidine and piperidine (B6355638) derivatives, computational studies have been conducted to investigate their dynamic behavior and conformational preferences. researchgate.net Such studies often involve a conformational search followed by geometry optimization of the lowest energy conformers to understand the molecule's preferred shapes. researchgate.net These calculations are crucial for understanding how the molecule will present itself for interaction with other molecules or biological receptors.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying complex organic molecules. researchgate.net DFT has been successfully applied to analyze the conformational landscape and electronic structure of pyrrolidine-containing compounds. arabjchem.orgresearchgate.net

In conformational analysis, DFT is used to fully optimize the geometry of various possible conformers and calculate their relative energies. researchgate.net For N-substituted pyrrolidines, DFT calculations, combined with an analysis of the Boltzmann weighting factor, can estimate the relative proportion of each conformer at equilibrium. researchgate.net This information is vital, as the biological activity of a molecule is often dependent on a specific conformation.

DFT is also employed to elucidate the electronic structure. Calculations of HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate or accept electrons, which is a key factor in chemical reactivity and the formation of intermolecular interactions. arabjchem.org Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into charge delocalization and intramolecular interactions, such as hydrogen bonding, which can play a significant role in stabilizing certain conformations. researchgate.netresearchgate.net The mapping of the molecular electrostatic potential (MEP) helps in predicting sites susceptible to electrophilic and nucleophilic attacks. researchgate.net

Table 2: Key Parameters from DFT Calculations for Pyrrolidinone Derivatives

| Calculated Property | Significance | Reference |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; related to reactivity. | arabjchem.org |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability; related to reactivity. | arabjchem.org |

| Dipole Moment (μ) | Measures molecular polarity; influences solubility and intermolecular forces. | arabjchem.org |

| Thermodynamic Parameters (Heat of Formation, Entropy) | Indicate the stability of the molecule. | arabjchem.org |

Structure-Reactivity Relationship Studies of Pyrrolidine-2-carboxamide (B126068) Frameworks

Structure-reactivity relationship (SRR) studies, which are closely related to structure-activity relationship (SAR) studies, aim to correlate a molecule's chemical structure with its reactivity. For the pyrrolidine-2-carboxamide framework, understanding these relationships is key to predicting chemical behavior and designing molecules for specific applications, such as targeted enzyme inhibition.

In the context of anticancer agents, the development of pyrrolidine-carboxamide derivatives as dual EGFR/CDK2 inhibitors has also been guided by SAR principles. nih.gov By systematically modifying different parts of the molecule and evaluating the resulting antiproliferative activity, researchers identified compounds with potent inhibitory effects. nih.gov These studies often reveal that specific functional groups at particular positions are critical for activity, while other modifications may lead to a loss of potency. researchgate.net The insights gained from such studies are invaluable for the rational design of new compounds with improved reactivity and biological profiles.

Applications of N,n Diethylpyrrolidine 2 Carboxamide As a Chemical Precursor and Scaffold

Utilization in the Synthesis of Complex Chemical Entities

The N,N-diethylpyrrolidine-2-carboxamide framework is adeptly employed as a starting point for generating a diverse array of complex molecules. Its pre-existing stereocenter and modifiable nitrogen atom allow chemists to introduce new functionalities with a degree of stereochemical control, leading to the development of sophisticated chemical structures.

The pyrrolidine-2-carboxamide (B126068) core is a key template for the synthesis of various sulfonamide derivatives. Sulfonamides are an important class of compounds in medicinal chemistry, and incorporating the this compound moiety can lead to novel structures with potential biological activity. researchgate.netscialert.net

A notable example is the synthesis of N,N-diethyl-1-tosylpyrrolidine-2-carboxamide. In this synthesis, the secondary amine of the pyrrolidine (B122466) ring is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction attaches the tosyl group to the nitrogen atom of the pyrrolidine ring, forming a stable sulfonamide linkage. scialert.net This process exemplifies the role of this compound as a nucleophilic scaffold that can be readily functionalized.

Researchers have successfully synthesized a series of arylsulfonamide-based dialkylated amide motifs using this approach. researchgate.netscialert.net The general method involves the non-conventional amidation of p-tolylsulfonamide precursors, achieving good to excellent yields of the target compounds. researchgate.netscialert.net The structures of these newly synthesized molecules are typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.net

Below is a table summarizing the synthesis of a key sulfonamide derivative starting from a pyrrolidine-2-carboxamide precursor.

Table 1: Synthesis of N,N-diethyl-1-tosylpyrrolidine-2-carboxamide

| Precursor | Reagent | Product | Yield | Reference |

|---|

This table illustrates a representative synthesis. The exact yield can vary based on specific reaction conditions.

These synthetic efforts demonstrate that the this compound scaffold is a reliable platform for creating diverse sulfonamide libraries, which can serve as versatile intermediates for future drug discovery and development. researchgate.net

While direct, documented applications of this compound in the total synthesis of specific alkaloids are not prevalent in the literature, its core structure, the pyrrolidine ring, is a fundamental and widespread motif in a vast number of alkaloids. researchgate.net Alkaloids such as nicotine, hygrine, and the broader family of tropane (B1204802) alkaloids all feature the pyrrolidine heterocyclic system.

The pyrrolidine ring in this compound is derived from proline, an amino acid that is a biosynthetic precursor to many of these natural products. Therefore, this compound represents a synthetically accessible, chiral building block that embodies a key structural component of numerous alkaloids. Its value lies in providing a ready-made, stereochemically defined pyrrolidine core that can be elaborated upon to construct more complex, alkaloid-like skeletons. Synthetic chemists can leverage this precursor to bypass the initial steps of forming the five-membered ring, potentially streamlining the synthesis of novel alkaloid analogues.

The pyrrolidine scaffold is the foundational structure for PROXYL nitroxides, a class of stable free radicals used as spin labels in electron paramagnetic resonance (EPR) spectroscopy. While a direct synthetic pathway starting from this compound is not commonly reported, the core structure is central to these molecules.

The synthesis of pyrrolidine nitroxides often involves multi-step sequences. One common approach is based on the Favorskii rearrangement of brominated tetramethylpiperidine-4-one derivatives, which contracts the six-membered ring into a five-membered pyrrolidine ring. mdpi.com The resulting pyrrolidine can then be oxidized to the corresponding stable nitroxide radical. mdpi.com

The design of strained pyrrolidine nitroxides, which have bulky substituents adjacent to the nitroxide group, is of particular interest as these compounds exhibit high resistance to reduction in biological environments. The synthesis of such molecules requires careful strategic planning to install these sterically demanding groups. Although not a direct precursor, this compound represents the fundamental heterocyclic system that is the target of these complex syntheses. Its structure serves as the conceptual blueprint for the pyrrolidine core of PROXYL-type nitroxides.

Exploration of this compound in Organic Catalyst Design

The chiral pyrrolidine scaffold is a cornerstone of modern organocatalysis, with proline itself being a seminal catalyst for numerous asymmetric transformations. nih.gov Modifications of the proline structure, particularly at the carboxylic acid position, have led to the development of highly efficient and selective "prolinamide" catalysts. unibo.it

This compound fits directly into this class of compounds. In prolinamide catalysis, the pyrrolidine's secondary amine typically engages with a carbonyl compound to form a nucleophilic enamine intermediate, while the amide group acts as a hydrogen bond donor and a steric controller, directing the approach of the electrophile. This dual activation mechanism is responsible for the high stereoselectivity observed in many reactions. unibo.it

While research has highlighted a range of substituted prolinamides, the N,N-diethyl derivative offers specific properties. The diethylamide group provides a distinct steric and electronic environment compared to other amides, which can fine-tune the catalyst's reactivity and selectivity. For instance, studies on related N-sulfonyl pyrrolidine-2-carboxamides have shown that even small changes to the amide moiety can significantly impact catalytic performance. nih.govunibo.it The development of prolinamide catalysts aims to overcome some of proline's limitations, such as its poor solubility in many organic solvents. nih.gov The N,N-diethylamide group generally imparts greater solubility in nonpolar solvents, making this compound a potentially practical organocatalyst for a variety of asymmetric reactions, including aldol (B89426) and Michael additions.

Development of Novel Chemical Templates for Synthetic Chemistry

This compound is an exemplary chemical template for the development of novel molecular entities, particularly in the field of drug discovery. researchgate.netnih.gov The pyrrolidine ring is considered a "privileged scaffold" because it is a recurring structural motif in a wide range of biologically active compounds. nih.gov Its non-planar, three-dimensional geometry allows for a better exploration of the pharmacophore space compared to flat aromatic rings, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net

The utility of this compound as a template arises from its combination of features:

Chiral Core: It provides a stereochemically defined starting point for the synthesis of enantiomerically pure compounds.

Functional Handle: The nitrogen atom within the pyrrolidine ring serves as a point for further derivatization, as seen in the synthesis of sulfonamides (Section 5.1.1).

Stable Amide Group: The N,N-diethylcarboxamide is chemically robust and can influence the molecule's conformation and physicochemical properties, such as solubility and lipophilicity.

By modifying this template, chemists can generate libraries of diverse compounds. For example, substitutions can be made at various positions on the pyrrolidine ring, or the diethylamide group can be replaced to modulate biological activity. nih.gov This versatility makes this compound and related structures valuable starting points for creating new proline-rich peptide mimics and other compounds with potential therapeutic applications. nih.gov

Q & A

Q. What are the common synthetic routes for N,N-diethylpyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reacting pyrrolidine-2-carboxylic acid with diethylamine in the presence of coupling agents (e.g., carbodiimides) under basic conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with sodium hydroxide or potassium carbonate as bases. Purification via recrystallization or column chromatography ensures high purity. Microwave-assisted synthesis can enhance reaction efficiency and yield .

- Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | Higher solubility of intermediates |

| Temperature | 60–80°C | Accelerates amide bond formation |

| Purification | Column chromatography (silica gel) | Removes unreacted diethylamine |

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., diethyl groups at the amide nitrogen) and pyrrolidine ring conformation. Coupling constants (e.g., J = 3–5 Hz for pyrrolidine protons) indicate ring puckering .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C9H18N2O, theoretical 170.14 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-N bond length ~1.33 Å) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : Solubility is tested in polar (water, ethanol) and nonpolar solvents (hexane). Stability is assessed via:

- Thermogravimetric Analysis (TGA) : Degradation temperature (>200°C) indicates thermal stability.

- pH Stability Tests : Incubation in buffers (pH 2–12) with HPLC monitoring for decomposition products .

Q. Which spectroscopic techniques are critical for monitoring reactions involving this compound?

- Methodological Answer :

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups.

- UV-Vis : λmax ~210 nm (π→π* transitions of the pyrrolidine ring) .

Q. How does the compound interact with common reagents in organic synthesis?

- Methodological Answer : Reactivity studies include:

- Hydrolysis : Acidic/basic conditions cleave the amide bond, forming pyrrolidine-2-carboxylic acid and diethylamine.

- Oxidation : Strong oxidants (e.g., KMnO4) may oxidize the pyrrolidine ring to a lactam .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthesis?

- Methodological Answer :

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Variations : Validate purity via HPLC (>98%) and control batch-to-batch variability.

- Stereochemical Differences : Compare activities of racemic vs. enantiopure forms. For example, (S)-enantiomers may show higher receptor binding affinity .

- Assay Conditions : Standardize in vitro assays (e.g., pH, temperature) to minimize variability .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Simulate binding to receptors (e.g., G-protein-coupled receptors) using crystal structures from the PDB.

- QSAR Models : Correlate substituent effects (e.g., diethyl vs. dimethyl groups) with activity .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.